![molecular formula C9H4BrF3S B2640452 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene CAS No. 1709825-02-4](/img/structure/B2640452.png)

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

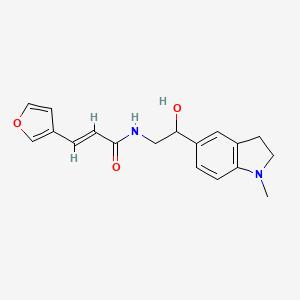

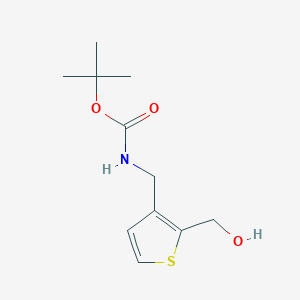

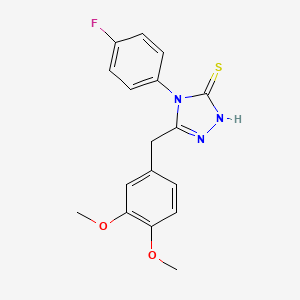

“6-Bromo-2-(trifluoromethyl)benzo[b]thiophene” is a chemical compound with the molecular formula C9H4BrF3S . It is a derivative of benzothiophene, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of thiophene-based compounds often involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies known for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiophene ring with a bromine atom and a trifluoromethyl group attached to it . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S .Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .科学的研究の応用

Catalyzed Annulation Reactions

The synthesis of benzo[b]thiophenes through catalyzed annulation reactions represents a foundational application of 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene. A study by Lei-lei Sun et al. (2011) describes a copper-catalyzed thiolation annulation reaction, facilitating the synthesis of 2-substituted benzo[b]thiophenes in moderate to good yields, using 2-bromo alkynylbenzenes and sodium sulfide (Sun et al., 2011).

Bromination Reaction Selectivity

Research on the bromination selectivity of benzo[b]thiophene derivatives uncovers insights into their electronic structures. Bian-Peng Wu et al. (2013) investigated this through experimental and molecular simulation studies, revealing "abnormal" bromination positions due to a unique electron structure (Wu et al., 2013).

Novel Coupling Approaches

In the realm of coupling methodologies, a study by Flynn et al. (2001) explored a palladium-mediated coupling approach for synthesizing 2,3-disubstituted benzo[b]thiophenes, demonstrating its utility in constructing tubulin binding agents (Flynn et al., 2001).

Electrophilic Cyclization Methods

A significant application in the synthesis of benzo[b]thiophenes involves electrophilic cyclization techniques. C. Walter et al. (2019) developed a copper-catalyzed electrophilic chlorocyclization method using sodium chloride, showcasing a greener and more economical approach for synthesizing highly functionalized benzo[b]thiophenes (Walter et al., 2019).

Intramolecular Radical Cyclization

Another innovative approach involves intramolecular radical cyclization for the synthesis of 2,3-substituted benzo[b]thiophenes, as reported by P. Singh et al. (2009), highlighting a novel route for constructing this class of compounds (Singh et al., 2009).

特性

IUPAC Name |

6-bromo-2-(trifluoromethyl)-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3S/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLMKLFYJSMACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B2640371.png)

![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)

![6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640383.png)

![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

![Methyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2640391.png)